molecular formula C12H11FO3 B7872350 3-Fluoro-6-methoxyphenyl-(2-furyl)methanol

3-Fluoro-6-methoxyphenyl-(2-furyl)methanol

Cat. No.: B7872350
M. Wt: 222.21 g/mol
InChI Key: SWJVPTVYOYSFKS-UHFFFAOYSA-N
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Properties

IUPAC Name

(5-fluoro-2-methoxyphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-15-10-5-4-8(13)7-9(10)12(14)11-3-2-6-16-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJVPTVYOYSFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-6-methoxyphenyl-(2-furyl)methanol involves several steps, typically starting with the preparation of the fluorinated phenylmethanol derivative. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-Fluoro-6-methoxyphenyl-(2-furyl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

3-Fluoro-6-methoxyphenyl-(2-furyl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxyphenyl-(2-furyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The methoxy group and furan ring also contribute to the compound’s overall chemical behavior and biological activity .

Comparison with Similar Compounds

3-Fluoro-6-methoxyphenyl-(2-furyl)methanol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

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